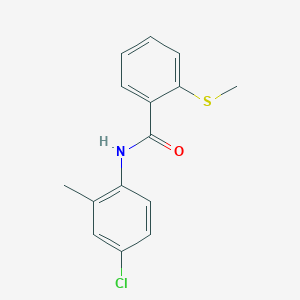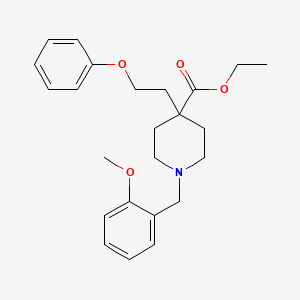
ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is a major signaling pathway involved in cancer cell survival. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of abnormal cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments include its high potency and selectivity towards cancer cells, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of Alzheimer's disease. The limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for the study of ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications in the treatment of various types of cancer and Alzheimer's disease. Another direction is to develop more efficient synthesis methods for this compound that can improve its solubility and reduce its toxicity towards normal cells. Additionally, the development of novel analogs of this compound that can exhibit improved potency and selectivity towards cancer cells is also a promising future direction.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the reaction of 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit promising anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Propiedades
IUPAC Name |
ethyl 1-[(2-methoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-3-28-23(26)24(15-18-29-21-10-5-4-6-11-21)13-16-25(17-14-24)19-20-9-7-8-12-22(20)27-2/h4-12H,3,13-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVYEZGDLBCUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OC)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)
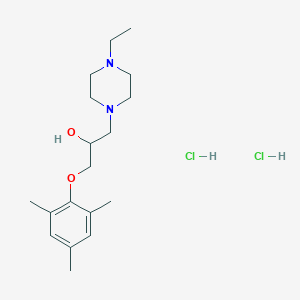
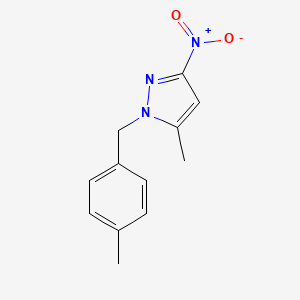
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)
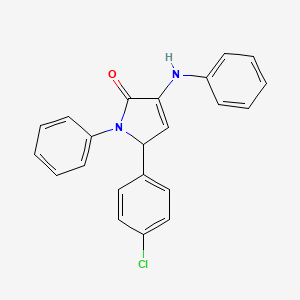
![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)
![5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208199.png)
![N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)
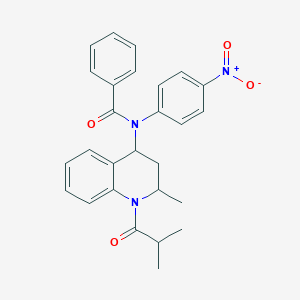
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5208209.png)
